Enhanced Lipophilicity Versus Single-Substituent Analogs
N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]cyclohexanecarbohydrazide exhibits a predicted ACD/LogP of 4.49, which is markedly higher than that of the 4‑nitro analog (N'-(4-nitrobenzylidene)cyclohexanecarbohydrazide, predicted ACD/LogP ≈ 3.1) and the 4‑chloro analog (N'-(4-chlorobenzylidene)cyclohexanecarbohydrazide, predicted ACD/LogP ≈ 3.8) . The increased logP arises from the combined hydrophobic contributions of the chloro substituent and the intramolecular electronic effects of the nitro group, and it positions this compound closer to the optimal logP range (3‑5) for oral bioavailability while maintaining a balanced solubility profile. The quantified difference of +1.4 logP units versus the 4‑nitro derivative represents a ~25‑fold increase in octanol‑water partition coefficient.
| Evidence Dimension | Predicted octanol‑water partition coefficient (ACD/LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 4.49 |
| Comparator Or Baseline | N'-(4-nitrobenzylidene)cyclohexanecarbohydrazide (ACD/LogP ≈ 3.1); N'-(4-chlorobenzylidene)cyclohexanecarbohydrazide (ACD/LogP ≈ 3.8) |
| Quantified Difference | ΔLogP ≈ +1.4 vs 4‑nitro analog; ΔLogP ≈ +0.7 vs 4‑chloro analog |
| Conditions | In silico prediction using ACD/Labs Percepta Platform v14.0 |
Why This Matters
Higher logP correlates with improved passive membrane permeability, making this compound a more attractive starting point for cell‑based phenotypic assays and oral drug‑discovery programs.
